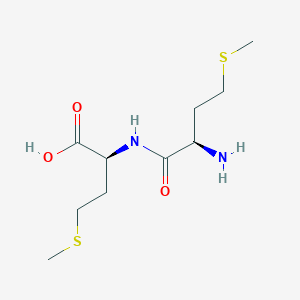
4-Amino-5,6-heptadienoic acid
Übersicht
Beschreibung
4-Amino-5,6-heptadienoic acid, also known as MDL-72483, is a potent inactivator of brain GABA-T in mice . It has various synonyms such as (4S)-4-amino-5,6-heptadienoic acid, Mdl 72483, 4-AMINOHEPTA-5,6-DIENOIC ACID, (4S)-4-aminohepta-5,6-dienoic acid, SCHEMBL8531394, DTXSID401009013, AKOS006337871, and 5,6-Heptadienoic acid, 4-amino-, (S)- .
Synthesis Analysis
The compound was synthesized from the corresponding enantiomers of 4-amino-5-hexynoic acid .Chemical Reactions Analysis
The compound is a potent inactivator of brain GABA-T in mice . Its anticonvulsant effects against 3-mercaptopropionic acid (MPA)-induced seizures in mice are related to the elevation of whole brain GABA concentrations .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
- The asymmetric synthesis of highly functionalized β-amino acids, such as (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoic acid, a key amino acid fragment of sperabillins B and D, has been achieved. This involves asymmetric Michael addition and stereoselective iodocyclocarbamation reactions, highlighting the utility of such compounds in complex organic syntheses (Davies & Ichihara, 1999).
Fungi Nitrogen Compounds Study
- Research on nitrogen compounds in fungi, like Amanita miculifera, has led to the isolation of amino acids including variants of hexynoic and hexenoic acids. These studies contribute to understanding the biosynthesis and natural occurrence of these amino acids (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).
Fluorescent Protecting Group Development
- Development of 6-amino-4-oxo-hexanoic acid derivatives for protection of hydroxyl groups in DNA sequencing methods. This showcases the application in sensitive detection and as a protectant in molecular biology (Rasolonjatovo & Sarfati, 1998).
Modification of Proteins and Peptides
- 6-Aminohexanoic acid, an ω-amino acid with structural similarities, plays a significant role in the synthesis of modified peptides and in the polyamide synthetic fibers industry, demonstrating the versatility of amino acids in various chemical and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Biopolymer and Biochemistry Applications
- The use of non-natural straight-chain amino acids, such as 6-aminocaproate, derived from artificial carbon-chain-extension cycles in E. coli, illustrates the potential in bioplastic production and biochemistry, showcasing the application of amino acids in sustainable material science and metabolic engineering (Cheng et al., 2019).
Wirkmechanismus
The mechanism of action of 4-Amino-5,6-heptadienoic acid involves inactivation of brain GABA-T in mice . The doses of MDL 72483 which cause a decrease of GABA-T activity by 50%, produce within 5 hours after dosing an increase of GABA concentration by about 3 μmol·g−1, and protect 50% of the mice against seizures in this model of presynaptic GABA deficit .
Eigenschaften
InChI |
InChI=1S/C7H11NO2/c1-2-3-6(8)4-5-7(9)10/h3,6H,1,4-5,8H2,(H,9,10) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILORJMRMFKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3298260.png)



![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanenitrile](/img/structure/B3298296.png)



![1-(4-(Furan-3-carbonyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3298338.png)